molecular formula C11H9ClO3 B14062237 1-Chloro-1-(3,4-diformylphenyl)propan-2-one

1-Chloro-1-(3,4-diformylphenyl)propan-2-one

Cat. No.: B14062237
M. Wt: 224.64 g/mol
InChI Key: AKBKGFMZNWIXKN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,4-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propanone moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(3,4-diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diformylbenzaldehyde with chloroacetone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(3,4-diformylphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,4-diformylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3,4-diformylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. The chloro group can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

1-Chloro-1-(3,4-diformylphenyl)propan-2-one can be compared with similar compounds such as 1-Chloro-1-(3,5-diformylphenyl)propan-2-one . While both compounds share similar structural features, the position of the formyl groups on the benzene ring can influence their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific chemical reactions and research applications.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-(1-chloro-2-oxopropyl)phthalaldehyde

InChI

InChI=1S/C11H9ClO3/c1-7(15)11(12)8-2-3-9(5-13)10(4-8)6-14/h2-6,11H,1H3

InChI Key

AKBKGFMZNWIXKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C=O)C=O)Cl

Origin of Product

United States

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